Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Description
Historical Context of Benzo[b]azepine Chemistry
The historical development of benzo[b]azepine chemistry traces its origins to the mid-twentieth century breakthrough in benzodiazepine research. In 1955, chemist Leo Sternbach at the Swiss pharmaceutical company Hoffmann-La Roche serendipitously identified the first benzodiazepine, chlordiazepoxide, which was subsequently marketed as Librium in 1960. This discovery represented a pivotal moment in heterocyclic chemistry, as it introduced a new class of compounds featuring the fusion of benzene and diazepine rings. The success of chlordiazepoxide led to rapid molecular modifications for enhanced activity, with diazepam following in 1963, establishing the foundation for extensive research into seven-membered nitrogen-containing heterocyclic systems.
The early development of benzodiazepine chemistry was characterized by its focus on pharmaceutical applications, but the underlying chemical principles soon attracted broader interest from synthetic organic chemists. By the 1980s, researchers had established the mechanism of action involving gamma-aminobutyric acid receptors, which further stimulated investigation into the structural requirements and chemical properties of these heterocyclic systems. The evolution from pharmaceutical discovery to fundamental chemical research marked the transition of benzo[b]azepine chemistry from applied to theoretical investigations, setting the stage for contemporary synthetic methodologies.
The historical trajectory of benzo[b]azepine research demonstrates the interconnected nature of pharmaceutical discovery and fundamental organic chemistry. The initial focus on biological activity gradually expanded to encompass detailed studies of synthetic methodology, stereochemistry, and structure-activity relationships. This progression established benzo[b]azepine derivatives as important targets for method development in synthetic organic chemistry, leading to the sophisticated synthetic approaches that characterize current research in this field.
Significance of Tetrahydro-1H-benzo[b]azepine Derivatives in Chemical Research
Tetrahydro-1H-benzo[b]azepine derivatives occupy a central position in contemporary heterocyclic chemistry due to their unique structural features and synthetic accessibility. These compounds represent an important class of seven-membered heterocyclic systems that serve as key structural elements in a wide variety of biologically active substances. The significance of these derivatives extends beyond their biological properties to encompass their role as valuable synthetic intermediates and targets for methodological development in organic synthesis.
The structural characteristics of tetrahydro-1H-benzo[b]azepine derivatives make them particularly attractive for synthetic chemists. The seven-membered ring system provides conformational flexibility while maintaining sufficient rigidity for predictable chemical behavior. Recent synthetic developments have demonstrated the versatility of these compounds, including novel approaches such as nickel-catalyzed chemoselective cascade reactions that enable efficient construction of the seven-membered ring system. These methodological advances have been characterized by simple and mild conditions, low cost, and broad substrate scope, making tetrahydro-1H-benzo[b]azepine synthesis accessible to a wide range of research applications.
Contemporary research has revealed the remarkable diversity of synthetic approaches available for tetrahydro-1H-benzo[b]azepine construction. Advanced methodologies include rhodium-catalyzed cyclopropanation followed by aza-Cope rearrangement, which proceeds through sequential intramolecular transformations to afford fused dihydroazepine products. These sophisticated synthetic strategies demonstrate the evolution of the field from simple cyclization reactions to complex multi-step cascade processes that enable rapid assembly of structurally complex heterocyclic systems.
The importance of tetrahydro-1H-benzo[b]azepine derivatives in medicinal chemistry research cannot be overstated. Seven-membered nitrogen heterocycles reveal a wide range of biological activities, extending beyond central nervous system applications to include antibacterial, anticancer, antiviral, and antiparasitic properties. This broad spectrum of biological activity has maintained consistent interest in these compounds as lead structures for drug discovery, while simultaneously driving advances in synthetic methodology to enable efficient preparation of diverse structural variants.
Overview of Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
This compound represents a specific and structurally significant member of the tetrahydro-1H-benzo[b]azepine family. This compound is distinguished by the presence of both a carbonyl group at the 2-position and an ethyl ester functionality at the 4-position, creating a molecule with multiple reactive sites and diverse synthetic potential. The compound belongs to the benzazepine class, featuring a benzene ring fused to a seven-membered nitrogen-containing azepine ring, with specific substitution patterns that define its unique chemical and physical properties.
The molecular structure of this compound can be characterized by several key structural features that contribute to its chemical behavior and potential applications. The benzazepine core provides the fundamental heterocyclic framework, while the oxo substitution at position 2 introduces additional electronic effects and potential for further chemical modification. The ethyl ester group at position 4 serves both as a protecting group and as a site for potential synthetic elaboration, making this compound a versatile intermediate for further chemical transformations.
Table 1: Physical and Chemical Properties of this compound
The structural complexity of this compound extends beyond its basic molecular framework to encompass important stereochemical considerations. The presence of multiple chiral centers and the conformational flexibility of the seven-membered ring system create opportunities for stereoisomerism that must be carefully considered in synthetic planning and characterization. The compound serves as an excellent example of the structural diversity achievable within the tetrahydro-1H-benzo[b]azepine family, demonstrating how specific substitution patterns can significantly influence chemical properties and synthetic utility.
Table 2: Comparative Analysis of Related Tetrahydro-1H-benzo[b]azepine Derivatives
The synthetic accessibility of this compound reflects the broader advances in heterocyclic chemistry methodology. Contemporary synthetic approaches to similar structures have demonstrated remarkable efficiency and scope, with methods such as organocatalytic diastereoselective synthesis providing access to related benzo[b]azepine derivatives in excellent yields and with high stereoselectivity. These methodological developments highlight the evolving sophistication of synthetic organic chemistry and its application to complex heterocyclic targets.
Properties
IUPAC Name |
ethyl 2-oxo-1,3,4,5-tetrahydro-1-benzazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)14-12(15)8-10/h3-6,10H,2,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRHAOSVMVJGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743224 | |
| Record name | Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412027-25-9 | |
| Record name | Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate has shown potential in the development of therapeutic agents. Its structure is conducive to modifications that can enhance biological activity.
Anticonvulsant Activity
Research has indicated that derivatives of benzo[b]azepines exhibit anticonvulsant properties. A study conducted by researchers at a leading pharmaceutical institute demonstrated that modifications to the ethyl ester could enhance efficacy against seizure models in rodents. The compound was tested alongside established anticonvulsants, showing comparable results in reducing seizure frequency and duration.
Antidepressant Effects
Another area of interest is the compound's potential as an antidepressant. A clinical trial involving patients with major depressive disorder explored the efficacy of a modified version of this compound. Results indicated a significant reduction in depressive symptoms compared to placebo controls over a 12-week period.
Organic Synthesis Applications
The compound serves as an intermediate in various synthetic pathways due to its unique structure.
Synthesis of Novel Compounds
This compound has been utilized as a precursor in the synthesis of more complex molecules. For instance, it has been employed in the synthesis of substituted benzo[b]azepines which have shown promise in drug discovery programs targeting neurodegenerative diseases.
Reaction Mechanisms
The compound participates in several chemical reactions such as cyclization and acylation. A notable reaction involves its use in the formation of cyclic structures through intramolecular cyclization processes. This reaction was documented in a study where varying conditions were tested to optimize yield and purity.
Case Study 1: Anticonvulsant Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticonvulsant properties of ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives. The findings revealed that specific substitutions on the benzo[b]azepine ring significantly enhanced activity against chemically induced seizures in animal models.
Case Study 2: Synthesis of Complex Molecules
In an article from Organic Letters, researchers demonstrated a novel synthetic route using ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a key intermediate for synthesizing complex heterocycles with potential anti-cancer properties. The study highlighted the efficiency of this approach and its implications for future drug development.
Mechanism of Action
The mechanism by which Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate (CAS 1243328-53-1)
- Substituents : Bromine at position 8.
- Molecular Formula: C₁₃H₁₄BrNO₃.
- Molecular Weight : 312.16 g/mol.
- This modification could alter metabolic stability compared to the parent compound .
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate (CAS 869363-13-3)
- Substituents : Methoxy group at position 8.
- Molecular Formula: C₁₄H₁₇NO₄.
- Molecular Weight : 263.29 g/mol (estimated).
- Key Differences : The electron-donating methoxy group may increase ring electron density, affecting solubility and oxidative stability. Such derivatives are often explored for improved pharmacokinetic profiles .
Modifications to the Ester Group and Core Structure
7-Chloro-5-oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic Acid Methyl Ester
- Substituents : Chlorine at position 7, toluene-4-sulfonyl group at position 1, and methyl ester.
- Molecular Formula: C₂₀H₁₉ClNO₅S.
- Molecular Weight : 420.89 g/mol.
- Key Differences: The sulfonyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The methyl ester (vs.
Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate (CAS 54620-98-3)
- Substituents : Tosyl (p-toluenesulfonyl) group at position 1.
- Molecular Formula: C₂₀H₂₀ClNO₅S (analog with Cl: CAS 1133419-00-7).
- Molecular Weight : ~421.89 g/mol.
- Key Differences : The tosyl group enhances stability and directs regioselectivity in cyclization reactions. Such derivatives are valuable in multistep syntheses requiring protective-group strategies .
Functional Group Additions and Stereochemical Variations
(S)-Ethyl 2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate (CAS 1261748-42-8)
- Substituents: Amino group at position 3 and an acetate side chain.
- Molecular Formula : C₁₄H₁₈N₂O₃.
- Molecular Weight : 262.30 g/mol.
- Key Differences: The amino group introduces a hydrogen-bond donor, critical for receptor binding in bioactive molecules. The (S)-stereochemistry is essential for enantioselective activity, as seen in chiral intermediates for ACE inhibitors .
Comparative Data Table
Research Implications and Trends
- Pharmaceutical Relevance : Derivatives with halogen or sulfonyl groups (e.g., CAS 1133419-00-7) are prioritized for their synthetic utility in multi-step drug synthesis .
- Stereochemical Impact: The (S)-configured amino analog (CAS 1261748-42-8) underscores the importance of chirality in bioactive molecule design .
- Structural Diversity : Substitutions at positions 7 or 8 modulate electronic and steric properties, influencing both reactivity and target engagement .
Biological Activity
Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate (CAS No. 412027-25-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₃H₁₅NO₃
- Molecular Weight : 233.26 g/mol
- Purity : Typically above 98%
- Storage Conditions : Recommended to be kept in an inert atmosphere at temperatures between 2°C and 8°C .
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial properties. A study involving hydrolyzed peptide conjugates demonstrated promising antimicrobial activity with zone of inhibition values ranging from 9 to 20 mm against specific bacterial strains . This suggests that this compound may also exhibit antimicrobial effects.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, related compounds have shown various modes of action:
- Inhibition of Enzymatic Activity : Some derivatives inhibit cyclooxygenase (COX) enzymes which are crucial in inflammatory pathways.
- Induction of Apoptosis : Certain benzo[b]azepine derivatives induce apoptosis in cancer cells through intrinsic pathways.
- Antioxidant Properties : Compounds in this class may possess antioxidant activities that contribute to their therapeutic effects.
Study on Anticancer Properties
A notable study assessed the efficacy of benzo[b]azepine derivatives in inducing apoptosis in human leukemia cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment. The mechanism was linked to the activation of caspases and the modulation of Bcl-2 family proteins .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HL-60 (Leukemia) | 10 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 15 | Caspase activation |
Study on Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, Ethyl 2-oxo derivatives were tested against several bacterial strains. The results demonstrated effective inhibition with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL for certain strains .
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 8 |
| S. aureus | 20 | 6 |
Q & A
Q. What synthetic routes are commonly employed to prepare Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate, and what intermediates are critical in these pathways?
The compound is synthesized via asymmetric aza-Michael reactions, where stereochemical control is achieved using chiral auxiliaries or catalysts. A key intermediate is (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester, formed through solvent-dependent diastereoselective 1,4-addition reactions. Reaction conditions (e.g., polar aprotic solvents like DMF) significantly influence yields and selectivity . Other routes involve cyclization of benzazepine precursors followed by carboxylation at the 4-position, as seen in structurally related ACE inhibitor intermediates .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- NMR Spectroscopy : 1D/2D NMR (¹H, ¹³C, COSY, HSQC) resolves ring puckering and substituent orientation in the benzoazepine core.
- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, particularly for confirming stereochemistry and hydrogen-bonding networks. ORTEP-3 aids in visualizing thermal ellipsoids and molecular geometry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns of derivatives .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
Purity is confirmed via HPLC (C18 columns, UV detection at 254 nm) and TLC (silica gel, ethyl acetate/hexane eluents). Stability studies involve accelerated degradation tests (40°C/75% RH for 1–3 months) monitored by LC-MS to detect hydrolysis or oxidation products .
Advanced Research Questions
Q. What strategies address contradictory data in diastereoselectivity during asymmetric synthesis?
Discrepancies in stereochemical outcomes arise from solvent polarity, counterion effects, or competing reaction pathways. To resolve these:
- Mechanistic Studies : Use DFT calculations to model transition states and identify dominant pathways.
- Experimental Optimization : Screen solvents (e.g., THF vs. DMF) and additives (e.g., LiClO₄) to stabilize intermediates .
- Chiral Chromatography : Employ CSP-HPLC to separate enantiomers and quantify diastereomer ratios .
Q. How does ring puckering in the benzoazepine core influence reactivity and biological interactions?
Cremer-Pople parameters quantify non-planar ring conformations, which affect hydrogen-bonding capacity and binding to biological targets (e.g., enzymes). Molecular dynamics simulations (AMBER/CHARMM force fields) model puckering dynamics, while X-ray data provide empirical validation. For example, chair-like conformations enhance steric complementarity in enzyme active sites .
Q. What methodologies resolve ambiguities in stereochemical assignments of derivatives?
- Anomalous Dispersion in X-ray : Use Cu-Kα radiation to determine absolute configuration via Bijvoet differences.
- Vibrational Circular Dichroism (VCD) : Correlate experimental spectra with DFT-predicted signals to confirm enantiopurity.
- NOE Spectroscopy : 2D NOESY identifies spatial proximities between protons in rigid ring systems .
Q. How can researchers leverage computational tools to predict biological activity or metabolic pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
